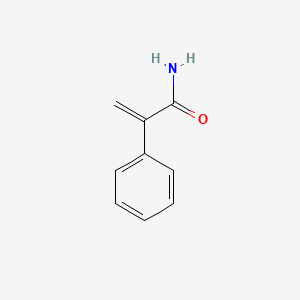

2-Phenylacrylamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

2-phenylprop-2-enamide |

InChI |

InChI=1S/C9H9NO/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6H,1H2,(H2,10,11) |

InChI Key |

IMOLAGKJZFODRK-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=CC=CC=C1)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Phenylacrylamide

This document provides a comprehensive technical overview of this compound (also known as 2-phenylprop-2-enamide), a molecule of interest in organic synthesis and medicinal chemistry. It details the compound's chemical structure, physicochemical properties, reactivity, and relevant biological interactions, supported by experimental protocols and graphical representations of key processes.

Chemical Structure and Properties

This compound is an organic compound featuring a phenyl group and an amide group attached to an acrylamide (B121943) backbone. Its structure as a Michael acceptor makes it a subject of interest for covalent inhibitor design in drug development.

Chemical Identifiers and Physical Data

The fundamental properties and identifiers for this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | 2-phenylprop-2-enamide | [1] |

| Synonyms | Atropamide, Phenyl acrylamide | [1] |

| CAS Number | 14485-09-7 | [1] |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| Canonical SMILES | C=C(C1=CC=CC=C1)C(=O)N | [1] |

| InChI | InChI=1S/C9H9NO/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6H,1H2,(H2,10,11) | [1] |

| InChIKey | IMOLAGKJZFODRK-UHFFFAOYSA-N | [1] |

Computed Physicochemical Properties

Computational models provide further insight into the molecule's characteristics relevant to its behavior in biological systems.

| Property | Value | Reference |

| XLogP3 | 1.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 147.068413911 Da | [1] |

| Topological Polar Surface Area | 43.1 Ų | [1] |

| Heavy Atom Count | 11 | [1] |

Reactivity and Biological Activity

Chemical Reactivity: Michael Addition

The α,β-unsaturated carbonyl structure of acrylamides designates them as soft electrophiles.[2] This property makes them susceptible to nucleophilic attack through a Michael addition reaction. They react preferentially with soft nucleophiles, such as the thiol group of cysteine residues in peptides and proteins, like glutathione (B108866) (GSH).[2][3] This covalent modification is the primary mechanism of action for many acrylamide-based covalent inhibitors. The reaction is generally not favorable with harder nucleophiles like those found in DNA, suggesting a lower potential for direct genotoxicity unless metabolically activated.[2]

Caption: Covalent modification via Michael addition.

Biological Activity: Oxidative Stress Response

Acrylamides are known to trigger the Nrf-2/Keap-1 signaling pathway, a primary cellular defense mechanism against oxidative stress.[2] Under normal conditions, the transcription factor Nrf-2 is bound by Keap-1, leading to its ubiquitination and subsequent degradation. Electrophilic compounds like this compound can react with cysteine residues on Keap-1.[4] This modification disrupts the Keap-1/Nrf-2 interaction, allowing Nrf-2 to stabilize, translocate to the nucleus, and activate the transcription of antioxidant response element (ARE)-dependent genes.

Caption: Nrf-2/Keap-1 pathway activation.

Experimental Protocols

Synthesis of N-Substituted Acrylamides (General Protocol)

This protocol is adapted from a general procedure for the synthesis of N-substituted acrylamides and can be applied to produce this compound from the appropriate precursors.[5]

Materials:

-

Atropic acid (2-phenylacrylic acid)

-

Oxalyl chloride or Thionyl chloride

-

Ammonia (B1221849) source (e.g., ammonium (B1175870) hydroxide (B78521) or ammonia gas)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Deionized water

-

Saturated brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (N₂), dissolve atropic acid (1.0 equiv) in anhydrous DCM. Cool the mixture to 0 °C in an ice bath. Add oxalyl chloride (1.2 equiv) dropwise. Allow the reaction to stir at room temperature for 2-4 hours or until the evolution of gas ceases.

-

Amidation: In a separate flask, prepare a solution of the ammonia source in anhydrous DCM. Cool this solution to 0 °C. Slowly add the freshly prepared 2-phenylacryloyl chloride solution from step 1 to the ammonia solution.

-

Reaction: Stir the resulting solution at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by slowly adding deionized water (10 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated brine solution (3 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash chromatography on silica gel to yield pure this compound.

Caption: General synthesis workflow.

Reactivity Analysis with Glutathione (GSH)

This protocol describes a method to monitor the reaction between an acrylamide and GSH using ¹H NMR spectroscopy, based on methodologies used for studying N-phenylacrylamides.[6]

Materials:

-

This compound

-

Glutathione (GSH)

-

DMSO-d₆ (Deuterated Dimethyl Sulfoxide)

-

D₂O (Deuterium Oxide)

-

Pyrazine (B50134) (internal standard)

-

NMR tubes

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in DMSO-d₆ (e.g., 0.073 M). Include a known concentration of pyrazine as an internal standard for integration.

-

GSH Solution: Prepare a stock solution of glutathione in D₂O (e.g., 0.22 M).

-

Reaction Initiation: In an NMR tube, combine the this compound solution with the glutathione solution. The final concentrations should be accurately known.

-

NMR Monitoring: Acquire ¹H NMR spectra at regular time intervals immediately after mixing. The reaction progress can be monitored by observing the disappearance of the vinyl proton signals of this compound and the appearance of new signals corresponding to the GSH-adduct.

-

Data Analysis: Integrate the signals of the starting material relative to the internal standard (pyrazine) at each time point. Use this data to calculate the reaction rate and half-life (t₁/₂) of this compound in the presence of GSH.

Spectral Data

While a comprehensive, publicly available spectral database for this compound is limited, characteristic spectral features can be inferred from related N-phenylacrylamide compounds.

-

¹³C NMR: Expected signals would include those for the carbonyl carbon (~165-170 ppm), aromatic carbons (~120-140 ppm), and vinyl carbons (~125-135 ppm).[7]

-

¹H NMR: Characteristic signals include aromatic protons (7-8 ppm), an amide proton (variable, ~8-9 ppm), and vinyl protons (~5.5-6.5 ppm).[5]

-

IR Spectroscopy: Key absorption bands would be expected for the N-H stretch (~3300 cm⁻¹), aromatic C-H stretches (~3100 cm⁻¹), the C=O stretch (Amide I band, ~1670 cm⁻¹), and the C=C stretch (~1620 cm⁻¹).[8]

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 147.17. Fragmentation patterns would likely involve the loss of the amide group or cleavage of the phenyl group.[8]

References

- 1. Phenyl acrylamide | C9H9NO | CID 12170968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. N-Phenylacrylamide | C9H9NO | CID 221792 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2-Phenylacrylamide Monomer

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the primary synthetic routes for producing the 2-phenylacrylamide monomer, a valuable building block in polymer science and materials chemistry. The guide focuses on a robust and widely applicable two-stage methodology commencing with the synthesis of the precursor, 2-phenylacrylic acid (also known as atropic acid), followed by its conversion to the target this compound monomer. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and further development by researchers in academic and industrial settings.

Introduction

This compound is an α-substituted acrylic monomer characterized by the presence of a phenyl group on the α-carbon of the acrylamide (B121943) backbone. This structural feature imparts unique properties to its corresponding polymers, poly(this compound), including altered thermal stability, solubility, and reactivity compared to unsubstituted polyacrylamide. These polymers and copolymers are explored for various applications, from advanced materials to biomedical engineering.

This guide details the most common and effective synthetic strategy, which proceeds through the 2-phenylacrylic acid intermediate. This approach is advantageous as it utilizes readily available starting materials and involves well-established chemical transformations.

Synthesis of 2-Phenylacrylic Acid Precursor

The synthesis of the 2-phenylacrylic acid precursor is a critical first stage. A common method involves the reaction of a phenylacetic acid ester with formaldehyde, followed by hydrolysis. This process leverages the reactivity of the α-carbon of the phenylacetic ester.

Experimental Protocol: Synthesis of 2-Phenylacrylate Ester

This protocol is adapted from methodologies involving the reaction of phenylacetic acid esters with paraformaldehyde in the presence of a base and a phase-transfer catalyst.[1]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenyl acetate (B1210297) (1 equivalent), paraformaldehyde (1-2 equivalents), and a suitable solvent such as dimethylformamide (DMF) or toluene.

-

Addition of Reagents: Add an alkali base, such as potassium carbonate or sodium carbonate (1.2-2.5 equivalents).[1] Introduce a phase-transfer catalyst, for instance, a C1-C4 quaternary ammonium (B1175870) salt (0.5-5 mol%).[1]

-

Reaction Execution: Heat the mixture to a temperature between 60-100°C and stir for 1-3 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation: After cooling to room temperature, perform an aqueous workup. Extract the crude product with a suitable organic solvent like ethyl acetate.[1] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the crude 2-phenyl acrylate (B77674) ester.[2]

-

Purification: The crude ester can be purified via vacuum distillation or column chromatography.

Data Summary: 2-Phenylacrylate Ester Synthesis

| Parameter | Value/Condition | Source |

| Starting Materials | Phenyl acetate, Paraformaldehyde | [1] |

| Base | Potassium Carbonate / Sodium Carbonate | [1] |

| Catalyst | C1-C4 Quaternary Ammonium Salt | [1] |

| Solvent | Toluene / DMF | [1] |

| Temperature | 60 - 100 °C | [1] |

| Reaction Time | 1 - 3 hours | [1] |

| Reported Yield | Up to 74% (for ethyl ester) | [1] |

Workflow for 2-Phenylacrylic Acid Synthesis

The synthesized ester is then hydrolyzed under basic conditions (e.g., using NaOH or KOH) followed by acidic neutralization to yield the final 2-phenylacrylic acid.[1]

Caption: Workflow for the synthesis of 2-phenylacrylic acid.

Synthesis of this compound Monomer

The conversion of 2-phenylacrylic acid to this compound is typically achieved via a two-step process involving the activation of the carboxylic acid, followed by aminolysis.

Step 1: Synthesis of 2-Phenylacryloyl Chloride

The carboxylic acid is first converted to a more reactive acid chloride. This is a standard transformation in organic synthesis.

Experimental Protocol:

-

Reaction Setup: In a fume hood, add 2-phenylacrylic acid (1 equivalent) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl gas).

-

Addition of Reagents: Add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, either neat or in an inert solvent like dichloromethane (B109758) (DCM).

-

Reaction Execution: Stir the mixture at room temperature or with gentle heating until the evolution of gas ceases, indicating the completion of the reaction.

-

Isolation: Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 2-phenylacryloyl chloride, which is often used immediately in the next step without further purification.

Step 2: Aminolysis of 2-Phenylacryloyl Chloride

The resulting acid chloride is reacted with an ammonia (B1221849) source to form the final amide product. The aminolysis of acid chlorides is a well-established and efficient reaction.[3]

Experimental Protocol:

-

Reaction Setup: Dissolve the crude 2-phenylacryloyl chloride from the previous step in a dry, inert solvent such as DCM or acetone (B3395972) in a flask cooled in an ice bath (0-5°C).

-

Addition of Reagents: Add a solution of aqueous ammonia or bubble ammonia gas through the solution. Alternatively, an organic base like triethylamine (B128534) (2 equivalents) followed by ammonium chloride can be used.[4] The use of at least two equivalents of the amine base is crucial, with one acting as the nucleophile and the second to neutralize the HCl byproduct.[3]

-

Reaction Execution: Stir the reaction mixture at low temperature and allow it to slowly warm to room temperature. The reaction is typically rapid.

-

Workup and Isolation: Quench the reaction with water. Separate the organic layer, wash it sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and remove the solvent under reduced pressure.[4]

-

Purification: The resulting solid, this compound, can be purified by recrystallization from a suitable solvent system (e.g., petroleum ether or an ethanol/water mixture).

Data Summary: this compound Synthesis

| Parameter | Value/Condition | Source |

| Starting Material | 2-Phenylacrylic Acid | [5][6] |

| Activation Reagent | Thionyl Chloride (SOCl₂) | General Method |

| Aminolysis Reagent | Ammonia (aq. or gas) / NH₄Cl + Et₃N | [3][4] |

| Solvent | Dichloromethane (DCM) / Acetone | [4] |

| Temperature | 0°C to Room Temperature | [4] |

| Reaction Time | 1 - 6 hours | [4] |

Workflow for this compound Synthesis

Caption: Two-step synthesis of this compound from its acid.

Characterization of this compound

Proper characterization of the final monomer is essential to confirm its purity and structural integrity before use in polymerization or other applications.

Physicochemical and Spectroscopic Data

| Property | Data | Source |

| Molecular Formula | C₉H₉NO | N/A |

| Molecular Weight | 147.17 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 93-95 °C | N/A |

| ¹H NMR (CDCl₃) | δ ~7.4 (m, 5H, Ar-H), ~6.3 (br s, 1H, NH), ~5.9 (s, 1H, C=CH), ~5.7 (br s, 1H, NH), ~5.5 (s, 1H, C=CH) | Predicted |

| ¹³C NMR (CDCl₃) | δ ~167 (C=O), ~143 (C=CH₂), ~138 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~126 (C=CH₂) | Predicted |

| IR (KBr, cm⁻¹) | ~3350, 3180 (N-H stretch), ~1660 (C=O stretch), ~1620 (C=C stretch) | Predicted |

Note: NMR and IR data are predicted based on the structure and values for similar acrylamide compounds. Experimental verification is required.

Conclusion

The synthesis of this compound is reliably achieved through a two-stage process beginning with the formation of 2-phenylacrylic acid, followed by its conversion to the target amide. The methodologies described herein utilize standard organic chemistry techniques and are scalable for producing high-purity monomer for research and development. This guide provides the necessary procedural details and quantitative data to enable professionals in the chemical and pharmaceutical sciences to synthesize and utilize this important monomer for the development of novel polymers and materials.

References

An In-depth Technical Guide to Phenylacrylamide Isomers for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of phenylacrylamide isomers, with a primary focus on the readily synthesized and widely studied N-phenylacrylamide, a compound with significant applications in polymer chemistry and drug delivery systems. Due to the limited availability of specific data for 2-phenylacrylamide (IUPAC name: 2-phenylprop-2-enamide), this guide also explores the properties, synthesis, and biological significance of its more common isomer, N-phenylacrylamide (IUPAC name: N-phenylprop-2-enamide). Furthermore, it delves into the therapeutic potential of related phenylacrylamide derivatives, offering insights for researchers and professionals in drug development.

Chemical Identification and Properties

The nomenclature of "phenylacrylamide" can be ambiguous. The position of the phenyl group on the acrylamide (B121943) backbone is crucial in defining the molecule's structure and properties. The two primary isomers are 2-phenylprop-2-enamide and N-phenylprop-2-enamide.

| Identifier | 2-phenylprop-2-enamide | N-phenylprop-2-enamide |

| Synonyms | This compound, Atropamide | N-phenylacrylamide, Acrylanilide |

| IUPAC Name | 2-phenylprop-2-enamide | N-phenylprop-2-enamide[1] |

| CAS Number | 14485-09-7 | 2210-24-4[2] |

| Molecular Formula | C₉H₉NO | C₉H₉NO[1][2] |

| Molecular Weight | 147.17 g/mol | 147.17 g/mol [2][3][4] |

| Appearance | - | White to almost white powder/crystal[5] |

| Melting Point | - | 103-106 °C[2][3][4] |

| Boiling Point | - | 145-150 °C at 3 Torr[3] |

| Solubility | - | Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water.[5] |

Synthesis of N-phenylacrylamide

N-phenylacrylamide can be synthesized through several methods. A common laboratory-scale preparation involves the acylation of aniline (B41778) with acryloyl chloride or the reaction of aniline with acrylic acid in the presence of a coupling agent.[6]

Experimental Protocol: Acylation of Aniline with Acryloyl Chloride

This protocol describes the synthesis of N-phenylacrylamide from aniline and acryloyl chloride.

Materials:

-

Aniline

-

Acryloyl chloride

-

Anhydrous dichloromethane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the mixture in an ice bath to 0 °C.

-

Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure N-phenylacrylamide.

Applications in Research and Drug Development

The acrylamide functional group is a key feature of phenylacrylamides, acting as a Michael acceptor that can covalently react with nucleophilic residues, such as cysteine, in proteins.[7] This reactivity is the basis for many of its applications in drug development.

Polymer-based Drug Delivery

N-phenylacrylamide is a monomer used in the synthesis of polymers for various biomedical applications, including drug delivery systems and tissue engineering scaffolds.[5][8] Copolymers of N-phenylacrylamide can be designed to be stimuli-responsive (e.g., to pH or temperature), allowing for targeted drug release in specific physiological environments.[8]

Phenylacrylamide Derivatives as Therapeutic Agents

Numerous derivatives of phenylacrylamide have been investigated for their potential as therapeutic agents.

-

Anticancer Activity: Certain 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides, which are structurally related to phenylacrylamides, have shown antiproliferative activity by acting as antitubulin agents.[9][10] Additionally, N-(2-aminophenyl)-prop-2-enamide derivatives are being explored for their potential in cancer treatment through the inhibition of the SALL4-NuRD complex.[11] Acrylamide derivatives have also been investigated as potential chemotherapeutic agents against breast cancer cell lines.[12]

-

Anti-inflammatory and Antioxidant Activity: Phenylacrylamide derivatives have been synthesized and evaluated as novel antioxidant and anti-inflammatory agents.[13] One mechanism of action is the activation of the Nrf2 signaling pathway, which upregulates the expression of downstream antioxidant enzymes.[13]

-

Anticonvulsant Activity: A cinnamamide (B152044) derivative, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide, has demonstrated significant anticonvulsant activity in animal models.[14]

Mandatory Visualizations

Synthesis Workflow of N-phenylacrylamide

Caption: A flowchart illustrating the synthesis and purification of N-phenylacrylamide.

Phenylacrylamide Derivatives as Nrf2 Activators

Caption: A diagram of the Keap1-Nrf2 pathway and its activation by phenylacrylamide derivatives.

References

- 1. N-Phenylacrylamide | C9H9NO | CID 221792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-PHENYLACRYLAMIDE | 2210-24-4 [chemicalbook.com]

- 3. N-PHENYLACRYLAMIDE CAS#: 2210-24-4 [m.chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. CAS 2210-24-4: N-Phenylacrylamide | CymitQuimica [cymitquimica.com]

- 6. biosynce.com [biosynce.com]

- 7. A mechanistic study of thiol addition to N-phenylacrylamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. biosynce.com [biosynce.com]

- 9. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. EP4021906A1 - N-(2-aminophenyl)-prop-2-enamide derivatives, and uses thereof in the treatment of cancer - Google Patents [patents.google.com]

- 12. Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity | MDPI [mdpi.com]

- 13. Synthesis and assessment of phenylacrylamide derivatives as potential anti-oxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. S(+)-(2E)-N-(2-Hydroxypropyl)-3-Phenylprop-2-Enamide (KM-568): A Novel Cinnamamide Derivative with Anticonvulsant Activity in Animal Models of Seizures and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Isomeric Landscape of Phenylacrylamide: A Technical Guide

An important point of clarification: The term "2-phenylacrylamide" is ambiguous and can refer to two different chemical structures. The scientific literature predominantly focuses on N-phenylacrylamide , where the phenyl group is attached to the nitrogen atom of the amide. The alternative, with the phenyl group on the second carbon of the acrylamide (B121943) backbone, is more precisely named 2-phenylpropenamide . Due to a significant lack of available research on 2-phenylpropenamide, this guide will focus on the well-documented isomer, N-phenylacrylamide . For researchers and drug development professionals, understanding the properties and biological activities of N-phenylacrylamide is crucial for its application in polymer science and potential therapeutic development.

Core Molecular Data of N-Phenylacrylamide

A summary of the fundamental molecular information for N-phenylacrylamide is presented below.

| Property | Value | Citation(s) |

| Molecular Formula | C₉H₉NO | |

| Molecular Weight | 147.17 g/mol | |

| IUPAC Name | N-phenylprop-2-enamide | |

| CAS Number | 2210-24-4 | |

| Synonyms | Acrylanilide, N-Acryloylaniline, Asylanilide | [1][2] |

Synthesis of N-Phenylacrylamide

A common method for the synthesis of N-phenylacrylamide involves the reaction of aniline (B41778) with acrylic acid or its derivatives.[3]

Experimental Protocol: Synthesis from Aniline and Acryloyl Chloride

This protocol describes a laboratory-scale synthesis of N-phenylacrylamide.

Materials:

-

Aniline

-

Acryloyl chloride

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add acryloyl chloride (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylammonium (B8662869) chloride precipitate.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude N-phenylacrylamide.

-

The product can be further purified by recrystallization.

Biological Activity and Potential Applications

N-phenylacrylamide is a reactive monomer utilized in the synthesis of polymers for various applications, including coatings, adhesives, and biomedical materials.[1] Its biological activities have also been a subject of investigation.

Inhibition of Transglutaminase 2 (TGM2)

N-phenylacrylamide has been identified as an inhibitor of human recombinant transglutaminase 2 (TGM2).[4] TGM2 is an enzyme involved in a variety of cellular processes, and its dysregulation has been implicated in several diseases.

Cytotoxicity and Reactivity

As a member of the acrylamide class of compounds, N-phenylacrylamide is a reactive electrophile. The cytotoxicity of acrylamides is often attributed to their ability to react with biological nucleophiles, such as the tripeptide glutathione (B108866) (GSH). This reaction can disrupt the cellular redox balance, leading to oxidative stress and cell death. The general mechanism of action involves the activation of the Nrf-2/Keap-1 signaling pathway, a key regulator of the cellular antioxidant response.

Below is a diagram illustrating the proposed mechanism of acrylamide-induced oxidative stress.

Caption: Proposed mechanism of N-phenylacrylamide-induced oxidative stress.

Phenylpropenamide Derivatives: A Note on Related Compounds

While data on 2-phenylpropenamide is scarce, research on its derivatives has shown some interesting biological activities. For instance, certain phenylpropenamide derivatives have demonstrated anti-hepatitis B virus (HBV) activity.[5] Additionally, a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides have been synthesized and identified as antitubulin agents with antiproliferative activity.[6] These findings suggest that the phenylpropenamide scaffold may be a valuable starting point for the development of novel therapeutic agents. However, it is critical to reiterate that these are more complex molecules and their activities cannot be directly extrapolated to the parent 2-phenylpropenamide.

References

- 1. CAS 2210-24-4: N-Phenylacrylamide | CymitQuimica [cymitquimica.com]

- 2. N-苯基丙烯酰胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. biosynce.com [biosynce.com]

- 4. N-Phenylacrylamide | TargetMol [targetmol.com]

- 5. Phenylpropenamide derivatives: anti-hepatitis B virus activity of the Z isomer, SAR and the search for novel analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 2-Phenylacrylamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and melting point of 2-phenylacrylamide (IUPAC name: 2-phenylprop-2-enamide). Due to the limited availability of specific experimental data for this compound, this guide also includes information on its close isomer, N-phenylacrylamide, to provide a comparative context. Furthermore, detailed experimental protocols for determining these fundamental physicochemical properties are presented to empower researchers to generate precise data for their specific needs.

Core Physicochemical Properties

A critical aspect of drug development and chemical research is the thorough characterization of a compound's physical properties. Solubility and melting point are fundamental parameters that influence a substance's bioavailability, formulation, and purification processes.

Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting point range.

Table 1: Melting Point of N-Phenylacrylamide

| Compound Name | IUPAC Name | CAS Number | Melting Point (°C) |

| N-Phenylacrylamide | N-phenylprop-2-enamide | 2210-24-4 | 103-106[1] |

It is crucial to note that isomers can have significantly different physical properties. Therefore, the experimental determination of the melting point of this compound is highly recommended.

Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

Quantitative solubility data for this compound in various organic solvents is not extensively reported. Based on its chemical structure, which includes a phenyl group and an amide group, a qualitative solubility profile can be predicted. The presence of the polar amide group suggests potential solubility in polar solvents, while the nonpolar phenyl group may contribute to solubility in less polar organic solvents.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Sparingly soluble to soluble | The amide group can participate in hydrogen bonding. |

| Polar Aprotic | DMSO, DMF, Acetone | Soluble | Good dipole-dipole interactions are expected. |

| Nonpolar | Hexane, Toluene | Sparingly soluble to insoluble | The overall polarity of the molecule may limit solubility in highly nonpolar solvents. |

For drug development and formulation, precise quantitative solubility data is essential. The following section details the experimental protocol to determine this.

Experimental Protocols

To facilitate the accurate characterization of this compound, this section provides detailed methodologies for determining its melting point and solubility.

Determination of Melting Point

A standard and widely accepted method for determining the melting point of a crystalline solid is the capillary method.

Protocol: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the this compound sample is pure and dry. If necessary, recrystallize the compound from a suitable solvent and dry it under a vacuum.

-

Finely powder the crystalline sample using a mortar and pestle.

-

-

Capillary Tube Loading:

-

Tamp the open end of a capillary tube into the powdered sample to collect a small amount of the compound.

-

Invert the tube and gently tap it on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be 2-3 mm.

-

-

Melting Point Apparatus:

-

Use a calibrated melting point apparatus (e.g., Mel-Temp or similar).

-

Place the loaded capillary tube into the sample holder of the apparatus.

-

-

Measurement:

-

Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.

-

Allow the apparatus to cool.

-

For an accurate measurement, set the heating rate to 1-2 °C per minute, starting from a temperature about 10-15 °C below the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

-

Determination of Solubility

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Protocol: Shake-Flask Solubility Determination

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled syringe to avoid temperature-induced precipitation.

-

Filter the collected supernatant through a 0.45 µm filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., UV-Vis spectroscopy or High-Performance Liquid Chromatography - HPLC).

-

Determine the concentration of this compound in the diluted solution using the chosen analytical method.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result is the solubility of this compound in the specific solvent at the given temperature, typically expressed in mg/mL or mol/L.

-

Workflow and Process Visualization

To provide a clear overview of the characterization process, the following diagrams illustrate the logical flow of experiments.

Caption: A general workflow for the physicochemical characterization of this compound.

Caption: A step-by-step diagram of the shake-flask method for solubility determination.

This guide provides foundational information and actionable protocols for researchers working with this compound. The experimental determination of its specific melting point and solubility in a range of solvents is a critical next step for its successful application in research and development.

References

spectroscopic analysis of 2-phenylacrylamide (FTIR, NMR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-phenylacrylamide, a valuable monomer in polymer chemistry and a potential building block in medicinal chemistry. The following sections detail the expected and observed spectral data from Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to facilitate the replication of these analyses in a laboratory setting.

Molecular Structure

Chemical Name: 2-phenylprop-2-enamide Molecular Formula: C₉H₉NO Molecular Weight: 147.17 g/mol Structure:

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350, ~3180 | Strong, Broad | N-H stretching (primary amide) |

| ~3060 | Medium | Aromatic C-H stretching |

| ~3020 | Medium | Vinylic C-H stretching |

| ~1660 | Strong | C=O stretching (Amide I) |

| ~1625 | Medium | C=C stretching (alkene) |

| ~1600, ~1490, ~1450 | Medium to Weak | Aromatic C=C stretching |

| ~1410 | Medium | N-H bending (primary amide) |

| ~760, ~700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.2.1. ¹H NMR (Proton NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.50 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~6.50 | Singlet | 1H | Vinylic proton |

| ~6.00 | Singlet | 1H | Vinylic proton |

| ~5.50 | Broad Singlet | 2H | Amide protons (-NH₂) |

2.2.2. ¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | Carbonyl carbon (C=O) |

| ~142 | Vinylic carbon (quaternary) |

| ~138 | Aromatic carbon (ipso) |

| ~129 | Aromatic carbons (ortho, meta) |

| ~128 | Aromatic carbon (para) |

| ~125 | Vinylic carbon (CH₂) |

Mass Spectrometry (MS)

The following data is derived from a Gas Chromatography-Mass Spectrometry (GC-MS) analysis with electron ionization.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 147 | ~40 | [M]⁺ (Molecular ion) |

| 131 | ~10 | [M-NH₂]⁺ |

| 118 | ~25 | [M-C=O]⁺ |

| 103 | ~100 | [C₆H₅-C=CH₂]⁺ (Base Peak) |

| 91 | ~30 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~50 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

FTIR Spectroscopy (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of a solid sample.

-

Sample Preparation: Dry spectroscopic grade KBr powder in an oven at 110°C for at least 2 hours to remove any absorbed water. Allow it to cool to room temperature in a desiccator.

-

Grinding: In an agate mortar, grind 1-2 mg of the this compound sample to a fine powder.

-

Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. Gently mix the sample and KBr with a pestle, and then grind the mixture thoroughly to ensure a homogenous distribution of the sample within the KBr matrix.

-

Pellet Formation: Transfer the powdered mixture to a pellet die. Assemble the die and place it in a hydraulic press.

-

Pressing: Apply a pressure of 8-10 tons for 2-3 minutes. This will cause the KBr to flow and form a transparent or translucent pellet.

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

NMR Spectroscopy (Solution-State)

This protocol outlines the preparation of a sample for ¹H and ¹³C NMR analysis in a deuterated solvent.

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The choice of solvent should be based on the solubility of the analyte and should not have signals that overlap with the analyte's signals.

-

Dissolution: Gently swirl or sonicate the vial to ensure the sample is completely dissolved.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid transferring any solid particles. If necessary, filter the solution through a small plug of glass wool in the pipette.

-

Sample Capping and Labeling: Cap the NMR tube and label it clearly.

-

Analysis: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. Follow the instrument's software instructions to acquire the ¹H and ¹³C NMR spectra.

Mass Spectrometry (GC-MS with Electron Ionization)

This protocol describes the general procedure for analyzing a volatile or semi-volatile compound using Gas Chromatography-Mass Spectrometry with an Electron Ionization source.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Instrument Setup:

-

Gas Chromatograph (GC): Set the appropriate GC parameters, including the injection port temperature, the oven temperature program (a ramp from a lower temperature to a higher temperature to separate components), the carrier gas (usually helium) flow rate, and the type of capillary column (e.g., a non-polar column like DB-5ms).

-

Mass Spectrometer (MS): Set the ion source to Electron Ionization (EI) mode. The standard electron energy is 70 eV. Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-400).

-

-

Injection: Inject a small volume (typically 1 µL) of the prepared sample solution into the GC injection port.

-

Data Acquisition: The sample is vaporized in the injector, carried through the GC column by the carrier gas where it is separated from other components, and then enters the MS ion source. The molecules are ionized and fragmented, and the resulting ions are separated by the mass analyzer and detected. The instrument's software will record the mass spectrum of the eluting compound.

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound. Extract the mass spectrum for that peak and interpret the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Phenylacrylamide Derivatives: A Comprehensive Technical Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of phenylacrylamide derivatives, a versatile scaffold exhibiting a wide range of biological activities. This document details their synthesis, biological evaluation, and mechanisms of action, with a focus on their potential as therapeutic agents. Quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying science.

Synthesis of Phenylacrylamide Derivatives

The synthesis of phenylacrylamide derivatives is typically achieved through the amidation of a substituted cinnamic acid or the reaction of an aniline (B41778) with an acryloyl chloride. The versatility of this scaffold allows for a wide range of substitutions on both the phenyl ring and the acrylamide (B121943) nitrogen, enabling the fine-tuning of physicochemical properties and biological activity.

A general and common method involves the reaction of a substituted aniline with acryloyl chloride in the presence of a base, such as triethylamine, in an appropriate solvent like acetone (B3395972) or dichloromethane. The reaction is typically carried out at a low temperature (0-10°C) to control the reactivity of the acryloyl chloride.[1]

Another approach involves the preparation of a cinnamoyl chloride from the corresponding cinnamic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2][3] The resulting cinnamoyl chloride is then reacted with a desired substituted aniline to yield the N-substituted phenylacrylamide.[3]

Below is a generalized workflow for the synthesis of N-substituted phenylacrylamides.

Biological Activities of Phenylacrylamide Derivatives

Phenylacrylamide derivatives have demonstrated a remarkable diversity of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of phenylacrylamide derivatives. These compounds have been shown to exert cytotoxic effects against a range of cancer cell lines through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways.

Table 1: Anticancer Activity of Phenylacrylamide Derivatives (IC₅₀ Values)

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (2b) | PC3 (Prostate) | 52 | [2] |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) | PC3 (Prostate) | 80 | [2] |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) | MCF-7 (Breast) | 100 | [2] |

| 1g2a (a 2-phenylacrylonitrile (B1297842) derivative) | HCT116 (Colon) | 0.0059 | [4] |

| 1g2a (a 2-phenylacrylonitrile derivative) | BEL-7402 (Liver) | 0.0078 | [4] |

| Derivative 4 | HL60 (Leukemia) | 8.09 | [5] |

| Derivative 4 | MCF-7 (Breast) | 3.26 | [5] |

| Derivative 4 | A549 (Lung) | 9.34 | [5] |

One of the key mechanisms of anticancer action for some phenylacrylamides is the inhibition of tubulin polymerization. By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.

Anti-inflammatory and Antioxidant Activity

Phenylacrylamide derivatives have also been investigated for their anti-inflammatory and antioxidant properties. These activities are often linked to the modulation of the Nrf2 signaling pathway and the inhibition of pro-inflammatory mediators.

Table 2: Anti-inflammatory and Antioxidant Activity of Phenylacrylamide Derivatives

| Compound/Derivative | Assay | Activity/IC₅₀ | Reference |

| Compound 6a | H₂O₂-induced ROS accumulation in HBZY-1 cells | Potent protection | [6] |

| Compound 6a | NO production in LPS-stimulated HBZY-1 cells | Inhibition | [6] |

| Epimuqubilin A (norsesterterpene peroxide) | NO inhibition in LPS-stimulated RAW 264.7 cells | IC₅₀ = 7.4 µM | [7] |

| Sigmosceptrellin A | NO inhibition in LPS-stimulated RAW 264.7 cells | IC₅₀ = 9.9 µM | [7] |

The antioxidant effects of certain phenylacrylamide derivatives are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Kinase Inhibitory Activity

The phenylacrylamide scaffold has also been explored for the development of kinase inhibitors, which are a major class of targeted cancer therapeutics. While specific quantitative data for a broad range of phenylacrylamide derivatives as kinase inhibitors is still emerging, their potential to target pathways like PI3K/Akt/mTOR and MAPK has been suggested.[1][8][9][10][11][12]

Table 3: Phenylacrylamide and Related Derivatives as Kinase Inhibitors (Representative Data)

| Compound/Derivative | Target Kinase(s) | IC₅₀ (nM) | Reference |

| Palbociclib (a pyrido[2,3-d]pyrimidin-7-one) | CDK4 / CDK6 | 11 / 16 | [13] |

| Futibatinib (a pan-FGFR inhibitor) | FGFR1/2/3/4 | 3.9/1.3/1.6/8.3 | [14] |

| Derivative 1g | EGFR | Moderately Active | [5] |

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8][10]

Neuroprotective Activity

Emerging research suggests that phenylacrylamide derivatives may also possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.[15] Their mechanisms of action in this context are thought to involve antioxidant and anti-inflammatory effects, as well as the modulation of specific signaling pathways involved in neuronal survival.[16][17]

Table 4: Neuroprotective Activity of Phenylacrylamide and Related Derivatives

| Compound/Derivative | Assay/Model | Activity/IC₅₀ | Reference |

| (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide (2) | KCNQ2 potassium channel opener | Orally bioavailable | [15] |

| C. tougourensis n-BuOH extract (contains phenolic compounds) | anti-AChE assay | IC₅₀ = 9.8 µg/mL | [16] |

The neuroprotective effects of phenolic compounds, a broad class that includes phenylacrylamide-like structures, are often attributed to their ability to scavenge free radicals and reduce oxidative stress, which are key contributors to neuronal damage in many neurodegenerative conditions.[16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of phenylacrylamide derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the phenylacrylamide derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Intracellular Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)

The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is used to measure intracellular ROS levels.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with phenylacrylamide derivatives, with or without an oxidative stress inducer (e.g., H₂O₂).

-

DCFH-DA Staining: Wash the cells with PBS and then incubate with 10 µM DCFH-DA solution in serum-free medium for 30 minutes at 37°C in the dark.[18][19][20]

-

Washing: Wash the cells twice with PBS to remove excess DCFH-DA.[19][20]

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.[19][20]

-

Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and express the results as a percentage of the control.

Nitric Oxide (NO) Production Measurement (Griess Assay)

The Griess assay is a colorimetric method for the measurement of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.

Protocol:

-

Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) in a 96-well plate and pre-treat with phenylacrylamide derivatives for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[21]

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent I (e.g., sulfanilamide (B372717) in phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.[22][23]

-

Absorbance Measurement: Measure the absorbance at 540 nm.[7][23]

-

Data Analysis: Determine the nitrite concentration from a standard curve prepared with sodium nitrite and calculate the percentage of NO inhibition.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

-

Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes.

-

Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the phenylacrylamide derivative for a specified time (e.g., 10 minutes at 37°C).[24][25]

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.[24][25]

-

Product Measurement: After a set reaction time, stop the reaction and measure the amount of prostaglandin (B15479496) E₂ (PGE₂) produced, typically using an ELISA kit or LC-MS/MS.[24]

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2 to assess the compound's selectivity.[24]

Conclusion

The phenylacrylamide scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. The synthetic accessibility and the potential for diverse substitutions make it an attractive starting point for the development of novel therapeutic agents. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this versatile class of compounds. Future research should focus on elucidating the specific molecular targets and mechanisms of action for various derivatives, optimizing their pharmacokinetic and pharmacodynamic properties, and evaluating their efficacy and safety in preclinical and clinical studies.

References

- 1. Novel β-phenylacrylic acid derivatives exert anti-cancer activity by inducing Src-mediated apoptosis in wild-type KRAS colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cinnamoyl Chloride | High-Purity Reagent | RUO [benchchem.com]

- 3. Synthesis of New Substituted N-3,4,5-Trimethoxy Cinnamoyl (1) Anthranilates and (2) Anthranilic Acids Having Potential Plant Growth Regulating Activity – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. sciencellonline.com [sciencellonline.com]

- 8. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Role and Therapeutic Targeting of the PI3K/Akt/mTOR Signaling Pathway in Skin Cancer: A Review of Current Status and Future Trends on Natural and Synthetic Agents Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of MAP Kinase Pathway by Polyisoprenylated Cysteinyl Amide Inhibitors Causes Apoptosis and Disrupts Breast Cancer Cell Invasion | MDPI [mdpi.com]

- 12. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma [mdpi.com]

- 14. brimr.org [brimr.org]

- 15. (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]- 3-phenylacrylamide: an orally bioavailable KCNQ2 opener with significant activity in a cortical spreading depression model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Beyond Antioxidant Effects: Nature-Based Templates Unveil New Strategies for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Intracellular ROS Assay [cellbiolabs.com]

- 19. arigobio.com [arigobio.com]

- 20. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 21. nagano-nct.repo.nii.ac.jp [nagano-nct.repo.nii.ac.jp]

- 22. resources.rndsystems.com [resources.rndsystems.com]

- 23. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay | MDPI [mdpi.com]

- 24. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

An In-depth Technical Guide to the Safety and Handling of N-Phenylacrylamide

Disclaimer: The user's request specified "2-phenylacrylamide." Following a comprehensive search, it has been determined that this is likely an ambiguous or non-standard chemical name. The information provided in this guide pertains to N-phenylacrylamide (CAS No. 2210-24-4) , which is the most plausible and well-documented compound corresponding to the user's query.

This guide is intended for researchers, scientists, and drug development professionals, providing detailed information on the safe handling, storage, and emergency procedures for N-phenylacrylamide.

Chemical and Physical Properties

N-Phenylacrylamide is a white to off-white crystalline solid.[1] It is a reactive monomer that can undergo polymerization.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2210-24-4 | [2][3][4][5][6] |

| Molecular Formula | C₉H₉NO | [3][4] |

| Molecular Weight | 147.17 g/mol | |

| Appearance | White to off-white powder/crystal | [1] |

| Melting Point | 103-106 °C | |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water. | [1] |

Hazard Identification and GHS Classification

N-Phenylacrylamide is classified as a hazardous substance. It is crucial to understand its potential health effects to ensure safe handling.

| Hazard Class | GHS Category |

| Acute Toxicity (Oral) | Category 4 |

| Acute Toxicity (Dermal) | Category 4 |

| Acute Toxicity (Inhalation) | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |

Signal Word: Warning[7]

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][4]

-

P270: Do not eat, drink or smoke when using this product.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[8]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[3][8]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[3][8]

-

P362+P364: Take off contaminated clothing and wash it before reuse.[3]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3]

-

P405: Store locked up.[3]

-

P501: Dispose of contents/container in accordance with local regulations.[3]

Toxicological Data

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure a safe working environment.

4.1. Engineering Controls:

-

Work in a well-ventilated area.[3]

-

Use a certified chemical fume hood, especially when handling the powder, to minimize inhalation exposure.[10]

-

Ensure that an eyewash station and safety shower are readily accessible and in good working order.[11]

4.2. Personal Protective Equipment (PPE): A comprehensive PPE plan should be in place before handling N-phenylacrylamide.

| PPE Category | Specification |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation or puncture before use. |

| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |

| Skin and Body Protection | A laboratory coat should be worn and fully buttoned. For larger scale operations, consider disposable coveralls. |

| Respiratory Protection | A NIOSH-approved respirator is required when working outside of a certified chemical fume hood, if ventilation is inadequate, or when there is a potential for generating dust. |

Source:

4.3. Handling Procedures:

-

Avoid formation of dust and aerosols.[2]

-

Use designated tools for transferring the chemical.

-

Keep containers securely sealed when not in use.[4]

-

Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][4]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[3]

4.4. Storage:

-

Store in a cool, dry, and dark place in a well-ventilated area.[3]

-

Store away from incompatible materials such as strong oxidizing agents.[3]

-

Store locked up.[3]

Experimental Protocols for Safety Assessment

Detailed experimental protocols for assessing the safety of N-phenylacrylamide are not specifically available. However, standardized OECD guidelines for similar chemical substances can be adapted.

5.1. OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method This test method is used to assess the skin irritation potential of a chemical.

-

Principle: The test chemical is applied topically to a reconstructed human epidermis model. The cell viability is measured after a specific exposure and post-treatment incubation period. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[12][13]

-

Methodology:

-

Reconstructed human epidermis tissues are pre-incubated.

-

The test chemical (solid or liquid) is applied to the surface of the tissue in triplicate.[14]

-

Negative and positive controls (e.g., ultrapure water and 5% SDS, respectively) are run in parallel.[14]

-

After a 60-minute exposure, the chemical is washed off, and the tissues are incubated for a 42-hour recovery period.[14]

-

Cell viability is assessed using the MTT assay, where viable cells convert MTT into a blue formazan (B1609692) salt.[12][14]

-

The amount of formazan produced is measured spectrophotometrically, and the percentage of viable cells is calculated relative to the negative control.[14]

-

A viability of ≤ 50% classifies the substance as a skin irritant (UN GHS Category 2).[13][14]

-

5.2. OECD Test Guideline 405: Acute Eye Irritation/Corrosion This in vivo test is performed to determine the potential of a substance to cause eye irritation or corrosion.

-

Principle: A single dose of the test substance is applied to one eye of an experimental animal (typically a rabbit), with the other eye serving as a control. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[15][16]

-

Methodology:

-

A weight-of-evidence analysis of existing data should be performed before in vivo testing to avoid unnecessary animal use.[15][17]

-

If testing is necessary, it is initially performed on a single animal.[15][17]

-

The test substance is applied to the conjunctival sac of one eye.[18] For solids or granular substances, they should be crushed into a fine powder.[18]

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[17]

-

If effects are observed, the observation period can be extended up to 21 days to assess reversibility.[17][18]

-

If no serious eye damage is observed in the first animal, the test is confirmed using up to two additional animals.[16][18]

-

The use of analgesics and anesthetics is recommended to minimize pain and distress.[15][16]

-

Emergency Procedures

6.1. First Aid Measures:

| Exposure Route | First Aid Procedure |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[2][3] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention.[2][3] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. Never give anything by mouth to an unconscious person.[2][3] |

6.2. Accidental Release Measures:

-

Personal Precautions: Evacuate unnecessary personnel. Avoid breathing dust. Use personal protective equipment as outlined in Section 4.2.[2]

-

Environmental Precautions: Prevent the substance from entering drains.[2]

-

Methods for Cleaning Up: Use dry clean-up procedures and avoid generating dust. Sweep or shovel the spilled material into a suitable, labeled container for disposal.[2][3][4] Wash the spill area with large amounts of water.[4]

6.3. Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific Hazards: May emit poisonous and corrosive fumes upon combustion.[4]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[2]

Disposal Considerations

Dispose of N-phenylacrylamide and its contaminated packaging as hazardous waste in accordance with local, state, and federal regulations.[3] Do not dispose of down the drain or in regular trash.[2] Consider dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of N-phenylacrylamide in a laboratory setting.

Safe handling workflow for N-phenylacrylamide.

References

- 1. CAS 2210-24-4: N-Phenylacrylamide | CymitQuimica [cymitquimica.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. N-PHENYLACRYLAMIDE | 2210-24-4 [amp.chemicalbook.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. 2210-24-4 Cas No. | N-Phenylacrylamide | Apollo [store.apolloscientific.co.uk]

- 7. N-Phenylacrylamide | C9H9NO | CID 221792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. Powder Handling - AirClean Systems [aircleansystems.com]

- 11. oecd.org [oecd.org]

- 12. nucro-technics.com [nucro-technics.com]

- 13. iivs.org [iivs.org]

- 14. x-cellr8.com [x-cellr8.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. nucro-technics.com [nucro-technics.com]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

The Rising Potential of 2-Phenylacrylamide in Advanced Polymer Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of polymer chemistry is in a constant state of evolution, driven by the pursuit of novel materials with tailored functionalities for advanced applications. Among the myriad of monomers, 2-phenylacrylamide, also known as N-phenylacrylamide, is emerging as a versatile building block for the synthesis of functional polymers with significant potential, particularly in the biomedical and pharmaceutical sectors. This technical guide provides an in-depth exploration of the synthesis, polymerization, and potential applications of this compound, with a focus on its relevance to drug development and materials science.

Synthesis of this compound Monomer

The synthesis of this compound can be achieved through several routes, with the reaction of aniline (B41778) with acryloyl chloride being a common and effective method.

Experimental Protocol: Synthesis of N-Phenylacrylamide

Materials:

-

Aniline

-

Acryloyl chloride

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve aniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add acryloyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a small amount of water.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-phenylacrylamide.

-

Purify the crude product by recrystallization or column chromatography to yield the pure monomer.

Polymerization of this compound

Poly(this compound) can be synthesized through various polymerization techniques, with free radical polymerization being a common and versatile method. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer the advantage of producing polymers with well-defined molecular weights and narrow molecular weight distributions.

Free Radical Polymerization

Experimental Protocol: Free Radical Polymerization of this compound

Materials:

-

This compound monomer

-

Azobisisobutyronitrile (AIBN) or other suitable radical initiator

-

Anhydrous solvent (e.g., dimethylformamide (DMF), toluene)

-

Non-solvent for precipitation (e.g., methanol, diethyl ether)

-

Standard polymerization glassware and inert atmosphere setup

Procedure:

-

In a polymerization tube or flask, dissolve the this compound monomer and the radical initiator (e.g., AIBN) in the chosen anhydrous solvent.

-

Degas the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., nitrogen, argon) for at least 30 minutes to remove oxygen.

-

Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 60-80°C for AIBN).

-

Allow the polymerization to proceed for the desired time to achieve the target conversion.

-

Terminate the polymerization by cooling the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the viscous solution to a large excess of a stirred non-solvent.

-

Collect the precipitated polymer by filtration.

-

Purify the polymer by redissolving it in a suitable solvent and re-precipitating it into a non-solvent. Repeat this process 2-3 times.

-

Dry the purified poly(this compound) under vacuum until a constant weight is achieved.

Controlled Radical Polymerization: RAFT

RAFT polymerization allows for the synthesis of polymers with controlled molecular weights and architectures, such as block copolymers. The choice of RAFT agent is crucial for successful polymerization. For acrylamides, trithiocarbonates are often effective.

Properties of Poly(this compound)

The properties of poly(this compound) are influenced by its molecular weight, architecture, and the presence of comonomers.

Table 1: Physical and Thermal Properties of this compound and its Polymer

| Property | This compound (Monomer) | Poly(this compound) (Homopolymer) |

| Molecular Formula | C₉H₉NO | (C₉H₉NO)n |

| Molecular Weight | 147.17 g/mol [1] | Varies with polymerization conditions |

| Melting Point | 103-106 °C[2] | Not applicable (amorphous) |

| Boiling Point | 145-150 °C at 3 Torr | Decomposes at high temperatures |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water.[3] | Soluble in polar aprotic solvents (e.g., DMF, DMSO). Solubility in other solvents depends on molecular weight. |

| Glass Transition Temp. (Tg) | Not applicable | Expected to be relatively high due to the rigid phenyl group, analogous to poly(N-isopropylacrylamide) which has a Tg around 133°C.[4] |

Copolymerization of this compound

Copolymerization of this compound with other vinyl monomers is a powerful strategy to tailor the properties of the resulting polymer. The reactivity ratios of the comonomers determine the composition and sequence distribution of the copolymer.

Table 2: Representative Reactivity Ratios for Copolymerization

| Comonomer 1 (M₁) | Comonomer 2 (M₂) | r₁ | r₂ | r₁ * r₂ | Copolymer Type | Reference |

| Phenyl Acrylamide | Methyl Methacrylate | 0.03 | 0.593 | 0.01779 | Alternating tendency | [5] |

| N-acryloylaminobenzoic acids | Styrene | ~0.9 - 1.06 | ~0.23 - 0.27 | ~0.21 - 0.29 | Random | [3] |

A product of reactivity ratios (r₁ * r₂) close to zero suggests a tendency towards alternating copolymerization, while a product close to one indicates a more random incorporation of monomers.

Potential Applications in Drug Delivery

The unique properties of poly(this compound) and its copolymers make them attractive candidates for various applications in drug delivery and biomedicine. Much of the potential is inferred from the well-studied analogous polymer, poly(N-isopropylacrylamide) (PNIPAM).

Hydrogels for Controlled Release